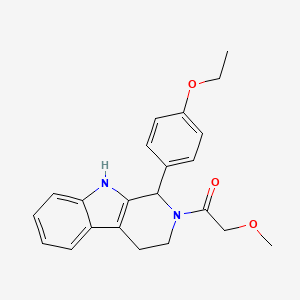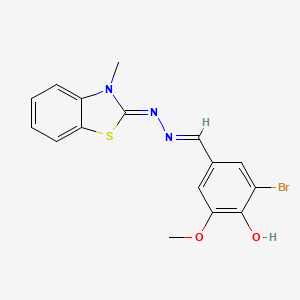
1-(4-ethoxyphenyl)-2-(methoxyacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-2-(methoxyacetyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as harmine, a beta-carboline alkaloid that is naturally found in various plants, including Peganum harmala, Banisteriopsis caapi, and Passiflora incarnata. Harmine has been extensively studied for its pharmacological properties, including its potential use in treating various diseases.
Wissenschaftliche Forschungsanwendungen
Harmine has been extensively studied for its potential applications in various fields, including neuropharmacology, cancer research, and infectious diseases. In neuropharmacology, harmine has been shown to inhibit the activity of monoamine oxidase A and B, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. This mechanism of action has been linked to the potential use of harmine in treating depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, harmine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Harmine's anticancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
In infectious diseases, harmine has been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and dengue virus. Harmine's antiviral properties have been linked to its ability to inhibit viral entry and replication.
Wirkmechanismus
Harmine's mechanism of action is complex and involves various pathways. One of the primary mechanisms of action is the inhibition of monoamine oxidase A and B, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmine has also been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the mTOR pathway, and the NF-κB pathway. These pathways play a crucial role in various cellular processes, including cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
Harmine's biochemical and physiological effects vary depending on the dose and route of administration. Harmine has been shown to have anxiolytic, antidepressant, and neuroprotective effects in various animal models. Harmine has also been shown to improve cognitive function and memory retention in animal models of Alzheimer's disease. In cancer research, harmine has been shown to induce cell cycle arrest and apoptosis in cancer cells. Harmine's antiviral properties have been linked to its ability to inhibit viral entry and replication.
Vorteile Und Einschränkungen Für Laborexperimente
Harmine's advantages for lab experiments include its ability to inhibit monoamine oxidase A and B, leading to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. Harmine's anticancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Harmine's antiviral properties have been linked to its ability to inhibit viral entry and replication. However, harmine's limitations for lab experiments include its low solubility in water, which makes it difficult to administer orally. Harmine also has a short half-life, which may limit its effectiveness in vivo.
Zukünftige Richtungen
For harmine research include the development of novel harmine derivatives with improved pharmacokinetic properties. These derivatives may have increased solubility in water and a longer half-life, making them more effective in vivo. Harmine's potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's also warrants further investigation. Additionally, harmine's potential use in combination therapy for cancer and infectious diseases may provide new treatment options for these diseases.
Synthesemethoden
Harmine can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of harmine involves the condensation of 1-methoxy-β-carboline with 4-ethoxyphenylacetic acid, followed by acetylation with acetic anhydride. The final product is purified through column chromatography and recrystallization. The yield of harmine synthesis varies depending on the method used, with the highest yield reported at 80%.
Eigenschaften
IUPAC Name |
1-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-3-27-16-10-8-15(9-11-16)22-21-18(12-13-24(22)20(25)14-26-2)17-6-4-5-7-19(17)23-21/h4-11,22-23H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBFWCPZYPPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CCN2C(=O)COC)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6016884.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)

![2-benzyl-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6016907.png)
![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)
![5-(2,4-dichlorophenyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6016928.png)
![2-{4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B6016938.png)
![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6016950.png)
![4-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B6016954.png)
![3-{[(2-aminophenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6016962.png)
![N-[2-(dimethylamino)ethyl]-3-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}propanamide](/img/structure/B6016989.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6016990.png)
![1-{4-[(cyclobutylamino)methyl]-2-methoxyphenoxy}-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6016997.png)